molecular formula C10H13FO B8480705 2-Fluoro-4-phenylbutan-1-ol

2-Fluoro-4-phenylbutan-1-ol

Cat. No.: B8480705
M. Wt: 168.21 g/mol
InChI Key: RFXOSPOMDNVBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain, with a fluorine atom substituting one of the hydrogen atoms on the beta carbon.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-4-phenylbutan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-phenylbutan-1-ol stands out due to its combination of a benzene ring and a fluorinated butanol chain. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

2-fluoro-4-phenylbutan-1-ol

InChI

InChI=1S/C10H13FO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

RFXOSPOMDNVBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. suspension of LiAlH4 (0.4 g, 10.6 mmol) in dry THF (5 ml) was added dropwise a solution of (RS)-2-fluoro-4-phenyl-butyric acid methyl ester (1 g, 5.3 mmol) in dry THF (10 ml). After 1 hour stirring at 0° C., the reaction mixture was quenched successively with H2O (0.4 ml), 5N NaOH (0.4 ml) and again H2O (1.2 ml). The resulting solid was filtered and the filtrate was concentrated to provide (RS)-2-fluoro-4-phenyl-butan-1-ol (0.89 g, 99%) as a colorless oil, MS: m/e=168.1 (M+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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